5-(4-Carboxy-2-nitrophenoxy)isophthalic acid
Overview
Description
5-(4-Carboxy-2-nitrophenoxy)isophthalic acid is a chemical compound with the molecular formula C15H9NO9. It is known for its unique structure, which includes both carboxylic acid and nitro functional groups. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxy-2-nitrophenoxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-carboxy-2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxy-2-nitrophenoxy)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid groups can be esterified to form esters.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of ester derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
5-(4-Carboxy-2-nitrophenoxy)isophthalic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-2-nitrophenoxy)isophthalic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Nitro-4-carboxyphenoxy)isophthalic acid
- 4-(3,5-Dicarboxyphenoxy)-3-nitrobenzoic acid
Uniqueness
5-(4-Carboxy-2-nitrophenoxy)isophthalic acid is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological interactions compared to similar compounds .
Properties
IUPAC Name |
5-(4-carboxy-2-nitrophenoxy)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO9/c17-13(18)7-1-2-12(11(6-7)16(23)24)25-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKODOYJRMAENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392228 | |
Record name | 5-(4-Carboxy-2-nitrophenoxy)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143193-46-8 | |
Record name | 5-(4-Carboxy-2-nitrophenoxy)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Carboxy-2-nitrophenoxy)isophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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